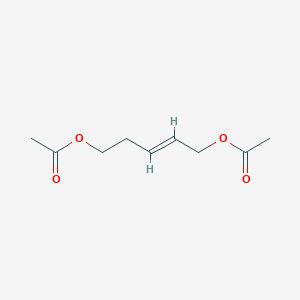
(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid is a chiral amino acid derivative. Compounds of this nature are often used in the synthesis of peptides and other complex organic molecules due to their ability to introduce chirality and specific functional groups into the target molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the isoquinolin-4-yl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the isoquinoline ring or reduce any double bonds present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbon atoms adjacent to the nitrogen in the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydroisoquinoline compounds.
科学研究应用
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid is used as a building block for the synthesis of complex organic molecules, including peptides and alkaloids.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral amino acids.
Medicine
In medicine, derivatives of this compound might be explored for their potential as therapeutic agents, especially in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once the Boc group is removed, the free amino group can participate in further biochemical interactions.
相似化合物的比较
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-3-yl)propanoic acid
Uniqueness
The uniqueness of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid lies in its specific chiral configuration and the presence of the isoquinoline ring, which can impart unique biological and chemical properties compared to other similar compounds.
属性
分子式 |
C17H20N2O4 |
|---|---|
分子量 |
316.35 g/mol |
IUPAC 名称 |
(2R)-3-isoquinolin-4-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)8-12-10-18-9-11-6-4-5-7-13(11)12/h4-7,9-10,14H,8H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
InChI 键 |
AFJOZSVFLMOLJQ-CQSZACIVSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CC2=CC=CC=C21)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CC2=CC=CC=C21)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12940724.png)



![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)

